H-D-Phg-OH

Chiral Resolution Enzymatic Hydrolysis Enantiomeric Excess

H-D-Phg-OH (CAS 875-74-1), also known as D-(-)-2-phenylglycine or (R)-(-)-α-aminophenylacetic acid, is a chiral, non-proteinogenic α-amino acid. It is a white crystalline powder with a molecular weight of 151.16 g/mol and a melting point of 302°C (decomposition).

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
CAS No. 875-74-1
Cat. No. B555899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-D-Phg-OH
CAS875-74-1
Synonyms2-phenylglycine
2-phenylglycine, (D)-isomer
2-phenylglycine, (DL)-isomer
2-phenylglycine, (L)-isomer
D-phenylglycine
L-phenylglycine
L-Phg amino acid
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=O)O)N
InChIInChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)/t7-/m1/s1
InChIKeyZGUNAGUHMKGQNY-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

H-D-Phg-OH (CAS 875-74-1): Sourcing and Key Physicochemical Properties of D-α-Phenylglycine


H-D-Phg-OH (CAS 875-74-1), also known as D-(-)-2-phenylglycine or (R)-(-)-α-aminophenylacetic acid, is a chiral, non-proteinogenic α-amino acid [1]. It is a white crystalline powder with a molecular weight of 151.16 g/mol and a melting point of 302°C (decomposition) . A defining characteristic for its procurement and use is its high degree of chiral purity, typically specified as ≥98.0% ee (enantiomeric excess) and with a specific optical rotation of [α]20/D of -155° to -159° (c=1, 1mol/L HCl) . Its primary industrial and scientific role is as a crucial chiral building block for the synthesis of semi-synthetic β-lactam antibiotics, including ampicillin and cephalexin [2].

Why Generic Substitution Fails: The Critical Importance of D-Enantiomer Purity for H-D-Phg-OH


The procurement of H-D-Phg-OH cannot be generic due to the critical importance of enantiomeric purity. The compound's D-configuration is essential for its primary application: acting as a side-chain precursor for semi-synthetic β-lactam antibiotics [1]. The opposite enantiomer, L-phenylglycine (L-Phg), is biologically inactive for this purpose and is instead used as a starting material for the sweetener L-aspartyl-L-phenylglycine methyl ester [2]. Even trace amounts of the L-enantiomer can act as a process impurity in antibiotic synthesis, leading to the formation of L-ampicillin, an inactive and undesirable byproduct [3]. Consequently, procuring H-D-Phg-OH with a verified and documented enantiomeric excess (ee) is non-negotiable, as the presence of the L-enantiomer directly compromises the yield and purity of the final pharmaceutical product.

Quantitative Differentiation of H-D-Phg-OH: Head-to-Head Comparisons Against Key Analogs


Enzymatic Resolution: Higher Enantiomeric Excess of D-Phg Compared to L-Phg via Enzymatic Hydrolysis

In a study on the enzymatic resolution of DL-phenylglycine, the process selectively yielded D-phenylglycine with an enantiomeric excess (ee) of >95% after acid hydrolysis, while the L-enantiomer was hydrolyzed by the enzyme [1]. This demonstrates a selective production of the desired D-isomer, a key advantage for procuring high-purity material.

Chiral Resolution Enzymatic Hydrolysis Enantiomeric Excess

Crystal Structure-Solubility Relationship: D-Phg Forms a Denser, Less Soluble Diastereomeric Salt Than L-Phg

X-ray crystallography of the diastereomeric salts formed with (1S)-(+)-camphor-10-sulfonic acid reveals a significant structural difference between D-phenylglycine (D-PG) and L-phenylglycine (L-PG) [1]. The D-PG salt forms a dense, stable molecular conformation, while the L-PG salt has a coarser conformation with 'holey' vacancy layers. This structural variation is an important factor in the free solubility of the salts, explaining the effectiveness of classical resolution methods in isolating the D-isomer.

Crystal Engineering Solubility Diastereomeric Resolution

β-Lactam Antibiotic Synthesis: High-Yield Ampicillin and Amoxicillin Production Using H-D-Phg-OH as a Key Building Block

In an optimized enzymatic synthesis, D-phenylglycine is a critical acyl donor for producing the blockbuster antibiotics ampicillin and amoxicillin [1]. Using a newly isolated and engineered penicillin G acylase (PGA), the reaction achieved a 93.5% yield of precipitated ampicillin (561 mM) and a 94.6% yield of precipitated amoxicillin (568 mM), both with >99% purity. Crucially, the by-product D-phenylglycine did not co-precipitate, significantly simplifying downstream purification.

β-Lactam Antibiotics Biocatalysis Ampicillin Synthesis

Biotechnological Production: Fermentative D-Phg Offers Sustainability and Enantiopurity Advantages Over Petrochemical Routes

A synthetic biology approach for the fermentative production of D-phenylglycine (D-Phg) from glucose has been established, offering a sustainable alternative to classical or chemoenzymatic synthesis [1]. This method yields D-Phg with high enantiomeric purity. The process is considered more sustainable as it utilizes renewable resources (glucose) and operates under milder conditions, potentially reducing the environmental footprint of production.

Synthetic Biology Fermentation Green Chemistry

Validated Applications of H-D-Phg-OH Based on Comparative Evidence


Industrial Synthesis of β-Lactam Antibiotics (Ampicillin and Amoxicillin)

H-D-Phg-OH is the essential side-chain precursor for the industrial-scale production of the β-lactam antibiotics ampicillin and amoxicillin [1]. Its high enantiopurity is a prerequisite for achieving the high yields (e.g., >93% for ampicillin) and purity (>99%) demonstrated in advanced biocatalytic processes, which also benefit from the lack of by-product precipitation, simplifying downstream processing [2].

Chiral Resolution and Stereoselective Synthesis

The distinct crystal packing and solubility properties of D-phenylglycine, as evidenced by its diastereomeric salt formation, make it a valuable chiral resolving agent and an ideal substrate for developing robust, scalable resolution processes [3]. Its use in these methods is critical for producing enantiopure compounds in both research and industrial settings.

Green Chemistry and Sustainable Biomanufacturing

Emerging biotechnological routes for H-D-Phg-OH production via fermentation from glucose offer a sustainable and inherently enantiopure alternative to traditional petrochemical synthesis [4]. This application is relevant for organizations aiming to reduce their environmental impact and secure supply chains based on renewable feedstocks while maintaining the high stereochemical fidelity required for pharmaceutical applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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